molecular formula C30H47NOSi B1196694 Sandoz 58-035 CAS No. 78934-83-5

Sandoz 58-035

Cat. No. B1196694
CAS RN: 78934-83-5
M. Wt: 465.8 g/mol
InChI Key: NBYATBIMYLFITE-UHFFFAOYSA-N
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Description

Sandoz 58-035, also known as 3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenethyl]propanamide, is a white powder with the empirical formula C30H47NOSi . It was developed by Novartis .


Molecular Structure Analysis

The molecular weight of Sandoz 58-035 is 465.79 . Its molecular structure can be represented by the SMILES string CCCCCCCCCCSi(C)CCC(=O)NC(Cc1ccc(C)cc1)c2ccccc2 .


Chemical Reactions Analysis

Sandoz 58-035 is known to inhibit the accumulation of cholesteryl esters and inhibit the esterification of cholesterol by 95% in arterial smooth muscle cells in culture . It does not affect the triglyceride metabolism by the gut .


Physical And Chemical Properties Analysis

Sandoz 58-035 is a white powder that is soluble in DMSO (16 mg/mL) but insoluble in water . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Impact on Cholesterol Metabolism in Bovine Adrenal Cortical Cells : Sandoz 58-035 does not inhibit cholesterol ester hydrolase, cholesterol side-chain cleavage, or cholesterol synthesis from acetate. However, it effectively inhibits the formation of cholesteryl ester, leading to increased cortisol secretion under certain conditions (Jamal, Suffolk, Boyd, & Suckling, 1985).

  • Role in Rat Hepatocytes : In rat hepatocytes, Sandoz 58-035 inhibits acyl-CoA: cholesterol acyltransferase in both the microsomal fraction and monolayers. It affects the secretion of bile acids and cholesteryl esters, elucidating the role of acyl-CoA: cholesterol acyltransferase in intracellular cholesterol fate (Sampson, Suffolk, Bowers, Houghton, Botham, & Suckling, 1987).

  • Esterification and Absorption of Cholesterol in Rats : Sandoz 58-035, when administered to rats, reduces the activity of acyl-CoA:cholesterol acyltransferase in rat enterocytes by about 75%. It affects the formation of cholesteryl esters and serum cholesterol concentrations, providing insights into cholesterol transport mechanisms across enterocyte membranes (Williams, McCarthy, & Sutherland, 1989).

  • Effect on Ovarian Steroidogenesis : Sandoz 58-035 inhibits acyl coenzyme A: cholesterol acyltransferase in swine ovarian cells. It significantly influences progesterone production, especially under conditions of limited cholesterol availability, highlighting its role in steroid hormone biosynthesis (Veldhuis, Strauss, Silavin, & Kolp, 1985).

properties

IUPAC Name

3-[decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47NOSi/c1-5-6-7-8-9-10-11-15-23-33(3,4)24-22-30(32)31-29(28-16-13-12-14-17-28)25-27-20-18-26(2)19-21-27/h12-14,16-21,29H,5-11,15,22-25H2,1-4H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYATBIMYLFITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(C)CCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000145
Record name 3-[Decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sandoz 58-035

CAS RN

78934-83-5
Record name San 58035
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078934835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SA-58035
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZW7O5C9AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
476
Citations
O Shimasaki, C Mineo, H Mowri, S Ohkuma… - Biochemistry …, 1990 - europepmc.org
… This compositional change of fatty acids in cholesteryl esters occurred even in the presence of an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, Sandoz 58-035. These results …
Number of citations: 5 europepmc.org
X Wu, N Sakata, E Lui, HN Ginsberg - Journal of Biological Chemistry, 1994 - Elsevier
… the roles of triglyceride and cholesteryl ester in the assembly and secretion of apolipoprotein B-containing lipoproteins from HepG2 cells by determining the effects of Sandoz 58-035, a …
Number of citations: 143 www.sciencedirect.com
G Diaz, M Melis, B Batetta, F Angius, AM Falchi - Micron, 2008 - Elsevier
… red/yellow emission ratios found in lipid droplets of 3T3 fibroblasts and the relevant changes induced in the same cells by drugs interfering with the cholesterol cycle (Sandoz 58-035, …
Number of citations: 184 www.sciencedirect.com
I Weigand, S Sbiera, S Kendl, U Hanna… - Endocrine …, 2020 - endocrine-abstracts.org
… Expression of ER-stress markers was activated by mitotane, nevasimibe, only poorly by AZD 3988 and not at all by Sandoz 58-035. Sandoz58-035 did not impair viability of any ACC …
Number of citations: 0 www.endocrine-abstracts.org
KM BOTHAM, GS BOYD - Biochem. Soc. Trans, 1985 - port.silverchair.com
… We first showed that the addition of Sandoz 58-035 (36pgInil… that had been treated with Sandoz 58-035 in the presence of media … , the addition of Sandoz 58-035 caused a significant …
Number of citations: 4 port.silverchair.com
G Stoudt, M Bamberger, GJ Warner, WJ Johnson… - Journal of Biological …, 1995 - ASBMB
… In the present study, we have shown that two specific ACAT inhibitors, Sandoz 58-035 and CP-113,818, induce a free cholesterol accumulation in macrophage-derived foam cells. In …
Number of citations: 326 www.jbc.org
IG Safonova, DD Sviridov, P Rampal, N ZhL… - Biokhimiia (Moscow …, 1993 - europepmc.org
… acyl transferase (ACAT), compound Sandoz 58-035, had a similar effect on cholesterol … Loading of cells with cholesterol, lovastatin and Sandoz 58-035 had no effect on sitosterol …
Number of citations: 4 europepmc.org
Z JAMAL, R SUFFOLK, GS BOYD, KE SUCKLING - 1985 - portlandpress.com
… We first showed that the addition of Sandoz 58-035 (36pgInil… that had been treated with Sandoz 58-035 in the presence of media … , the addition of Sandoz 58-035 caused a significant …
Number of citations: 0 portlandpress.com
RJ Williams, AD McCarthy, CD Sutherland - Biochimica et Biophysica Acta …, 1989 - Elsevier
… In contrast, data obtained from in vivo experiments dearly demonstrated that pretreatment with a single dose of Sandoz 58-035 (30 mg. kg -1) inhibited the increase in serum cholesterol …
Number of citations: 28 www.sciencedirect.com
G Diaz, B Batetta, F Sanna, S Uda, C Reali… - Histochemistry and cell …, 2008 - Springer
… Changes in the number and composition of LDs were also found in growing cells treated with inhibitors of cholesterol esterification (Sandoz 58-035), endosomal cholesterol efflux (…
Number of citations: 35 link.springer.com

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